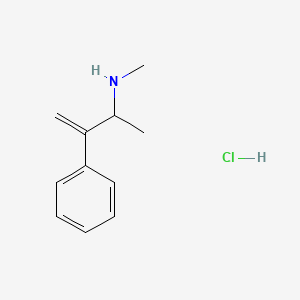

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Description

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a substituted amine hydrochloride featuring a methyl group attached to a 3-phenylbut-3-en-2-yl backbone. The compound combines an aromatic phenyl group with an unsaturated alkenyl chain, which may influence its physicochemical properties, such as solubility, reactivity, and intermolecular interactions. The hydrochloride salt enhances its stability and polar solubility, making it suitable for applications in pharmaceuticals, catalysis, or material science.

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

N-methyl-3-phenylbut-3-en-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-8,10,12H,1H2,2-3H3;1H |

InChI Key |

MSVYTJHHLBTECJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C1=CC=CC=C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Multi-Step Synthesis

A patented method (CN1948279A) describes a four-step synthesis starting from acetophenone:

| Step | Reaction Type | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Mannich Reaction | Acetophenone reacts with amine and formaldehyde to form a Mannich base intermediate (compound IV) | Mild conditions, alkaline medium | Not specified | Avoids formation of hydrochloride salt, improving purity and conversion rate |

| 2 | Reaction with compound V | Further reaction to form compound VI | Mild conditions | Not specified | Selectivity improved by "debenzylation" method |

| 3 | Reduction | Reduction of compound VI to compound VII | Mild reducing agents | Not specified | Avoids harsh conditions |

| 4 | Hydrolysis | Hydrolysis to yield this compound | Mild acid/base hydrolysis | Total yield ≥ 74% | High overall yield, low cost, easy industrialization, no special equipment required |

Metal-Catalyzed Amination and Rhodium-Catalyzed Reactions

Research literature (RSC publications) reports metal-catalyzed amination of allylic alcohols to yield methylated amines:

Organometallic Addition to Imines Followed by Hydrolysis

A metal-free synthesis approach involves:

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard addition | Addition of allylmagnesium chloride to benzophenone imine | Allylmagnesium chloride added dropwise to benzophenone imine in dry 2-methyl tetrahydrofuran at 0 °C, stirred 18 h | ~80% | Followed by acidic hydrolysis to obtain the amine |

| Hydrolysis | Acidic hydrolysis | 30% aqueous acetic acid at room temperature for 1 h | Quantitative | Efficient conversion of imine intermediate to free amine |

Base-Mediated Enamine Deprotonation and Subsequent Reactions

Patent US7737275B2 describes:

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| Enamine deprotonation | Treatment with alkali metal or alkaline earth hydrides | Base added to enamine at -20 °C to 50 °C, stirring continued up to 80 °C to complete reaction | Temperature control critical to reaction completion and selectivity |

| Subsequent coupling | Reaction with electrophiles | Performed in aprotic polar solvents such as N,N-dimethylformamide (DMF) | Reaction order flexible; reagents can be combined in any sequence |

- This method allows for the formation of functionalized amines through controlled base-mediated enamine chemistry.

Comparative Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Mannich Reaction Multi-Step | Acetophenone | Amine, formaldehyde, reducing agents | Mild, alkaline, multi-step | ≥74% total | High yield, mild, scalable | Multi-step, longer process |

| Rhodium-Catalyzed Amination | Allylic alcohols | TsONHMe, Rh2(esp)2 | RT to 65 °C, CF3CH2OH solvent | 81-85% | Direct amination, good stereocontrol | Requires Rh catalyst (cost) |

| Grignard Addition + Hydrolysis | Benzophenone imine + allylmagnesium chloride | Grignard reagent, acetic acid | 0 °C to RT | ~80% | Metal-free, mild conditions | Requires careful handling of Grignard reagents |

| Enamine Deprotonation | Enamine III | Alkali metal hydrides, DMF | -20 °C to 80 °C | Not specified | Flexible reaction sequence | Sensitive to temperature control |

Purification and Characterization

- Purification is typically achieved by column chromatography using solvent mixtures such as dichloromethane/methanol (DCM:MeOH) in varying ratios (e.g., 100:1 to 100:15) or preparative thin-layer chromatography (TLC).

- Final products are often isolated as hydrochloride salts for stability and ease of handling.

- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides, carbonyl compounds, and sulfonating agents.

Example Reaction with Aldehydes

In a condensation reaction with m-anisaldehyde (1e), the amine undergoes nucleophilic attack on the aldehyde carbonyl group, forming a Schiff base. This reaction proceeds in hexafluoroisopropanol (HFIP) with 4Å molecular sieves, yielding N-[1-(3-methoxyphenyl)but-3-en-1-yl]-1,1-diphenylmethanimine in high efficiency .

| Substrate | Electrophile | Solvent | Yield | Product |

|---|---|---|---|---|

| Amine hydrochloride | m-Anisaldehyde | HFIP | 71% | Schiff base derivative |

The reaction mechanism involves:

-

Deprotonation of the amine to enhance nucleophilicity.

-

Nucleophilic attack on the aldehyde carbonyl.

Catalytic Hydrogenation

The alkene group in the butenyl chain undergoes hydrogenation under catalytic conditions.

Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Using (S,S)-RuCl(TsDPEN) as a catalyst, the alkene is hydrogenated to produce chiral alcohols via dynamic kinetic resolution. This method achieves 90% combined yield for diastereomeric alcohols (2R,3S)-21 and (2S,3R)-22 .

| Catalyst | Hydrogen Source | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| (S,S)-RuCl(TsDPEN) | HCOONa | iPrOH | 25°C | 90% | High |

The stereochemical outcome is influenced by the phenyl group’s steric and electronic effects, which direct hydrogen addition to the less substituted alkene carbon .

Acid-Base Reactions

The hydrochloride salt form enhances solubility in polar solvents but readily liberates the free amine under basic conditions.

Deprotonation and Solubility

Treatment with t-BuOK in dry dichloromethane converts the hydrochloride to the free amine, which is soluble in organic solvents like ethyl acetate. This step is critical for further functionalization, such as bromide displacement reactions .

| Base | Solvent | Application |

|---|---|---|

| t-BuOK | Dichloromethane | Free amine generation for alkylation |

Cyclization and Rearrangement

The amine and alkene groups enable participation in cycloadditions and rearrangements.

Pictet–Spengler Reaction

Under acidic conditions (e.g., BF₃·OEt₂/H₂O₂), the amine participates in cyclization with aldehydes (e.g., formaldehyde) to form tetrahydroisoquinoline derivatives. This reaction proceeds via carbenium ion intermediates, achieving 66% yield over two steps .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Amine derivative | Formaldehyde/BF₃·OEt₂ | Tetrahydroisoquinoline | 66% |

Metal-Catalyzed Cross-Coupling

The phenyl group facilitates palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-couplings.

Suzuki Reaction Example

Using Pd(PPh₃)₄ as a catalyst, the aryl bromide derivative of Methyl(3-phenylbut-3-en-2-yl)amine reacts with arylboronic acids to form biaryl products .

| Catalyst | Boronic Acid | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | PhB(OH)₂ | THF | 85% |

Key Reactivity Influences

-

Electronic Effects : The phenyl group stabilizes transition states via resonance, directing electrophilic attack to the β-carbon of the alkene.

-

Steric Effects : The methyl group at position 2 hinders reactions at the γ-carbon, favoring selectivity in catalytic hydrogenation .

-

Solvent Polarity : Polar aprotic solvents (e.g., HFIP) enhance nucleophilicity, while nonpolar solvents favor radical pathways .

Scientific Research Applications

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Heterocyclic Backbones : The benzofuran-containing compound introduces heterocyclic aromaticity, which may enhance π-π interactions compared to the purely phenyl-substituted target compound.

- Amine Classification : The target compound is likely a secondary amine, while (2-ethyl-1-benzofuran-3-yl)methylamine hydrochloride is a tertiary amine, affecting basicity and solubility.

2.2. Physicochemical Properties

- Solubility: Hydrochloride salts of similar amines (e.g., ) exhibit high solubility in polar solvents (water, ethanol) due to ionic character.

- Thermal Stability : Saturated analogues (e.g., ) may exhibit higher thermal stability than unsaturated derivatives due to reduced reactivity of the alkyl chain.

- Reactivity : The alkenyl group in the target compound could participate in Diels-Alder or hydrogenation reactions, unlike saturated counterparts .

2.3. Functional Comparisons

- CO₂ Adsorption: While methyl diethanol amine (MDEA)-based compounds (e.g., aMDEA-MC ) are optimized for CO₂ capture via amine-CO₂ interactions, the target compound’s structure lacks the ethanol moieties critical for this application. Its phenyl group may instead favor aromatic adsorption mechanisms.

- Pharmaceutical Potential: Benzofuran-containing amines are often explored for bioactivity, whereas the target compound’s alkenyl-phenyl backbone might offer unique binding properties in drug design.

Biological Activity

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, also known as 2-Methyl-3-phenylbut-2-en-1-amine, exhibits various pharmacological properties that are being studied in the context of medicinal chemistry.

- Chemical Formula : C11H15N·HCl

- Molecular Weight : 201.71 g/mol

- CAS Number : 53703439

This compound features a phenyl group attached to a butene chain, which contributes to its unique biological activity.

Pharmacological Effects

-

Acetylcholinesterase Inhibition :

- This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibitors of AChE are of significant interest for their potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that compounds with similar structures often show varying degrees of AChE inhibition, suggesting that this compound may possess similar properties, though specific IC50 values need further exploration .

- Anti-inflammatory and Analgesic Activities :

- Antimicrobial Properties :

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological properties of this compound.

| Structural Feature | Activity Impact |

|---|---|

| Phenyl Group | Enhances lipophilicity and potentially increases antimicrobial activity |

| Alkene Configuration | May influence binding affinity to AChE and other targets |

Research into SAR has shown that modifications on the phenyl ring can significantly alter the compound's biological activity, which is a common theme in medicinal chemistry .

Study 1: AChE Inhibition

A study evaluated various substituted amines for their AChE inhibitory activity, revealing that certain structural modifications led to enhanced potency. While specific data on this compound was not highlighted, its structural similarities with potent inhibitors suggest it may also have significant AChE inhibitory effects .

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, compounds similar to this compound demonstrated reduced edema and pain response, indicating potential therapeutic applications in inflammatory diseases .

Study 3: Antimicrobial Testing

Research conducted on a series of amine derivatives showed promising results against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions this compound as a candidate for further antimicrobial development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis of amine hydrochlorides typically involves reacting the free base amine with hydrochloric acid (HCl) under controlled conditions. For example, methylamine hydrochloride is synthesized via the Hofmann rearrangement or by reacting formaldehyde with ammonium chloride . For Methyl(3-phenylbut-3-en-2-yl)amine, a plausible route includes:

- Step 1 : Synthesis of the free base amine via nucleophilic substitution or reductive amination of 3-phenylbut-3-en-2-one.

- Step 2 : Purification via distillation or chromatography, followed by treatment with HCl gas or aqueous HCl to form the hydrochloride salt.

- Optimization : Reaction temperature, stoichiometry of HCl, and solvent choice (e.g., ethanol or dichloromethane) are critical to avoid side reactions (e.g., over-acidification or decomposition). Elemental analysis and HPLC can validate purity .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

- Methodological Answer :

- FTIR Spectroscopy : Identify characteristic peaks for the amine hydrochloride, such as N–H stretching (2500–3000 cm⁻¹) and C–N vibrations (1000–1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the alkenyl moiety (δ 5.0–6.0 ppm for vinyl protons).

- Elemental Analysis : Quantify nitrogen and chlorine content to validate stoichiometry (e.g., expected N% ~6–8% depending on molecular weight) .

- X-ray Diffraction (XRD) : Optional for crystallinity assessment, particularly if the compound forms stable crystals .

Advanced Research Questions

Q. How does the introduction of the hydrochloride group influence the stability and reactivity of Methyl(3-phenylbut-3-en-2-yl)amine in aqueous vs. organic media?

- Methodological Answer :

- Stability : Hydrochloride salts generally exhibit enhanced shelf-life compared to free bases due to reduced hygroscopicity and oxidative degradation. For example, glycine methyl ester hydrochloride is stable in dry conditions but hydrolyzes rapidly in aqueous media .

- Reactivity : In organic solvents (e.g., DMF or THF), the hydrochloride may require neutralization with a base (e.g., NaOH) to regenerate the free amine for nucleophilic reactions. Kinetic studies comparing reaction rates of the free base vs. hydrochloride in Suzuki couplings or alkylation can quantify this effect .

Q. Experimental data shows conflicting trends between surface area reduction and adsorption capacity enhancement in amine-functionalized materials. How can this be resolved for this compound?

- Methodological Answer :

- Case Study : In MDEA-impregnated mesoporous carbon, BET surface area decreased by 43% post-modification, yet CO₂ adsorption increased by 64% due to amine-CO₂ chemisorption .

- Resolution Strategy :

Chemisorption vs. Physisorption : Use temperature-programmed desorption (TPD) to distinguish between chemical (amine-CO₂ carbamate formation) and physical adsorption.

Active Site Quantification : Titrate accessible amine groups using acid-base titration or CO₂ isotherms at varying pressures.

Pore Accessibility : Perform mercury porosimetry or DFT simulations to assess pore clogging vs. functional group distribution .

Q. What strategies can mitigate pore-blocking issues when functionalizing porous supports with this compound?

- Methodological Answer :

- Hierarchical Pore Design : Use bimodal mesoporous/macroporous supports to maintain transport pathways while accommodating amine loading (e.g., Pluronic F127-templated carbons ).

- Post-Synthesis Grafting : Immobilize the amine hydrochloride after support synthesis via wet impregnation or vapor-phase deposition to minimize pore filling.

- Crosslinking : Introduce crosslinkers (e.g., glutaraldehyde) to stabilize amine layers without excessive aggregation .

Key Research Gaps and Recommendations

- Synthetic Scalability : Explore flow chemistry for continuous hydrochloride salt production to reduce batch variability .

- In Situ Characterization : Use operando FTIR or XPS to track amine degradation during adsorption cycles .

- Computational Modeling : Combine DFT and molecular dynamics to predict optimal pore-amine configurations for target applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.